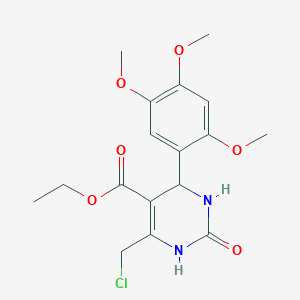

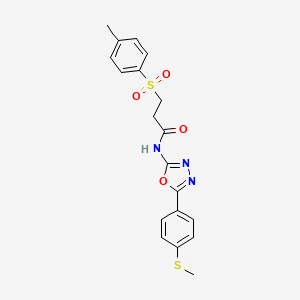

![molecular formula C19H14N4O3S B2518687 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide CAS No. 893978-94-4](/img/structure/B2518687.png)

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide, commonly known as MITO-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the mitochondrial enzyme, NADH:ubiquinone oxidoreductase (complex I), which plays a crucial role in the electron transport chain of mitochondria.

Scientific Research Applications

Nitroimidazoles in Medicinal Chemistry

Nitroimidazoles are a class of compounds known for their extensive applications in medicinal chemistry, including roles as anticancer, antimicrobial, antiparasitic, and antitubercular agents. Their unique structure, combining a five-membered aromatic heterocyclic imidazole ring with a nitro group, contributes to a wide variety of biological activities. Research has actively explored nitroimidazole compounds for their potential uses in treating microbial infections, cancers, and as components in artificial diagnostics and pathological probes. The detailed examination of their antitumor, antibacterial, antifungal, antiparasitic, and antihypertensive drug capabilities, alongside their use in diagnostics and as supramolecular blocks, highlights their versatility and potential in drug development and therapeutic applications (Li et al., 2018).

Nitroimidazole-based Compounds for Electronic and Optoelectronic Applications

Interestingly, research has expanded beyond biomedical applications to explore the use of nitroimidazole derivatives in electronic devices. These compounds have been investigated for their luminescent properties and potential applications in photo- and electroluminescence, including use in organic light-emitting diodes (OLEDs), image sensors, and as components in photoelectric conversion elements. The integration of nitroimidazole and pyrimidine rings into π-extended conjugated systems has been shown to significantly enhance the optoelectronic properties of materials, making them valuable for the creation of novel optoelectronic materials. The research underscores the importance of such heterocyclic compounds in developing advanced materials for electronic applications (Lipunova et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimycobacterial properties , suggesting that this compound may also target mycobacteria.

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimycobacterial effects .

Biochemical Pathways

Given the antimycobacterial properties of similar compounds , it is likely that this compound affects pathways related to the survival and proliferation of mycobacteria.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been optimized for bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have antimycobacterial effects.

Biochemical Analysis

Biochemical Properties

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as pantothenate synthetase, which is essential for the biosynthesis of coenzyme A . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall metabolic process.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the cell cycle and apoptosis, leading to altered cell proliferation and survival . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with pantothenate synthetase, for example, affects the biosynthesis of coenzyme A, a critical cofactor in various metabolic reactions . These interactions can lead to changes in the levels of key metabolites and the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, as the compound’s presence in certain subcellular regions may enhance its ability to modulate specific cellular processes.

Properties

IUPAC Name |

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-17(10-22(12)19)13-4-2-6-15(8-13)20-18(24)14-5-3-7-16(9-14)23(25)26/h2-11H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEAMLWDDJIUIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

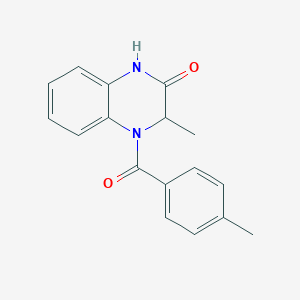

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)

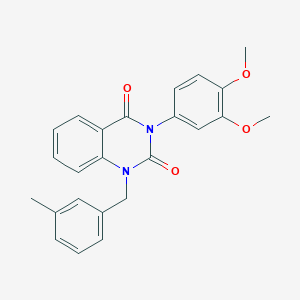

![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)

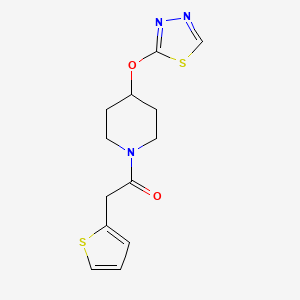

![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)

![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)

![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)

![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)